Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1105194-32-8 . It has a molecular weight of 254.31 .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of Schiff base ligand 2 ((E) methyl 6-benzyl-2- (4- (benzoxy)benzylideneamino)-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate) .Molecular Structure Analysis
The IUPAC Name of the compound is “methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and its InChI Code is "1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3" .Chemical Reactions Analysis
The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were explored . The same changes in the 3-position provided comparative enhancement of agonist action, yet, a marked difference was noted if the 6-position was N-methylated, making these compounds virtually inactive .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 254.31 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrido and Thieno Derivatives : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material in the synthesis of various pyridothienopyrimidine derivatives and related heterocycles. These compounds are synthesized through different reaction conditions and cyclization reactions, leading to diverse chemical structures (El-Kashef et al., 2010).
Formation of Pyrimidines and Triazines : The compound has been used to prepare 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These are further utilized to synthesize tetrahydropyridothienopyrimidine derivatives, pyridothienopyrimidobenzimidazoles, and other polyheterocyclic systems (Bakhite et al., 2005).
Phosphine-Catalyzed Annulation : Used in phosphine-catalyzed [4 + 2] annulation processes to create highly functionalized tetrahydropyridines. This method demonstrates excellent yields and regioselectivity, contributing to the development of novel organic synthesis techniques (Zhu et al., 2003).
Biological Activities and Applications
Antimicrobial Activities : Certain derivatives synthesized from this compound have been tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bakhite et al., 2004).
Insecticidal Properties : Pyridine derivatives synthesized from this compound have shown significant insecticidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).
A1 Adenosine Receptor Modulation : Studies have identified 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as novel classes of orthosteric antagonists of the A1 adenosine receptor. This research contributes to understanding receptor modulation and potential therapeutic applications (Aurelio et al., 2009).
Chemical and Physical Properties
- Crystal Structure Analysis : X-ray diffraction studies of certain derivatives offer insights into their molecular and crystal structures. This information is crucial for understanding the chemical properties and potential applications of these compounds (Lysov et al., 2000).
properties
IUPAC Name |
methyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWMKMOYRESGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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